N-(4-methylbenzyl)-2-propylpentanamide
Description
N-(4-Methylbenzyl)-2-propylpentanamide is a structural derivative of valproic acid (VPA, 2-propylpentanoic acid), where the carboxylic acid group of VPA is replaced by an amide moiety linked to a 4-methylbenzyl substituent. This modification aims to enhance pharmacological properties such as bioavailability, target specificity, and reduced off-target toxicity compared to VPA, a known anticonvulsant and histone deacetylase (HDAC) inhibitor with limitations like hepatotoxicity and teratogenicity .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-15(7-5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18) |
InChI Key |
HOUYAVDIPSBBAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-methylbenzyl)-2-propylpentanamide with three structurally related VPA derivatives: HO-AAVPA , valprazolamide , and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide . Data are derived from the provided evidence.
Key Findings:
Structural Modifications and Target Affinity :
- HO-AAVPA incorporates a 2-hydroxyphenyl group, enhancing HDAC1 binding affinity (ΔG = -8.9 kcal/mol) and antiproliferative activity in cervical (HeLa) and breast (MCF-7) cancer cells compared to VPA .
- Valprazolamide ’s 1,3,4-thiadiazole ring improves antiepileptic potency (ED₅₀: 45 mg/kg vs. VPA’s 300 mg/kg) and reduces acute toxicity (LD₅₀: 480 mg/kg vs. VPA’s 450 mg/kg) .
- The 4-methylbenzyl group in the target compound may influence lipophilicity and HDAC binding, but experimental validation is lacking.
VPA’s hepatotoxicity is linked to mitochondrial dysfunction and oxidative stress, while HO-AAVPA’s amide structure likely mitigates metabolic activation of toxic intermediates .
Pharmacokinetics :
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